molecular formula C10H15ClN2O2S B13257169 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13257169
M. Wt: 262.76 g/mol
InChI Key: RIYPKFDUNCOABS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a specialized organic building block primarily used in medicinal chemistry and drug discovery research. As a sulfonyl chloride, it is a highly reactive intermediate, particularly in nucleophilic substitution reactions. Its principal research application is in the synthesis of sulfonamide derivatives, which are a crucial scaffold in the development of novel therapeutic agents due to their prevalence in compounds with diverse biological activities . The cyclopentyl and methyl substituents on the pyrazole ring impart specific steric and electronic properties, influencing the lipophilicity and metabolic stability of the resulting molecules, making this compound a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this reagent to create targeted compound libraries for high-throughput screening against various biological targets. The product is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage and handling conditions, typically cold-chain transportation , are recommended to maintain the reactivity and stability of the sulfonyl chloride functional group.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

1-cyclopentyl-3,5-dimethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H15ClN2O2S/c1-7-10(16(11,14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

RIYPKFDUNCOABS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

General Synthetic Strategy

The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following key steps:

  • Construction of the substituted pyrazole core bearing cyclopentyl and methyl groups.
  • Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.

The sulfonyl chloride functionality is generally introduced via chlorosulfonation, a reaction where a sulfonyl chloride group is installed using chlorosulfonic acid or related reagents.

Specific Preparation Routes

Chlorosulfonation of Pyrazole Derivatives

According to the chemical literature and patent disclosures, a common approach starts with the substituted pyrazole, 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole or its analogs, which is reacted with chlorosulfonic acid under controlled temperature conditions to yield the sulfonyl chloride derivative.

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as chlorosulfonating agents.
  • Solvent: Often dichloromethane or other inert solvents.
  • Temperature: Typically maintained between 0 to 5 °C during addition to control exothermicity.
  • Workup: Quenching with ice-water followed by extraction and purification.

This method is consistent with sulfonyl chloride synthesis in heterocyclic systems and is supported by the structural data of related compounds in patent literature.

Alternative Synthetic Routes via Sulfonylation of Pyrazole Intermediates

Some patents describe the synthesis of pyrazole sulfonyl chlorides via intermediates such as pyrazole-4-sulfonic acids or sulfonate esters, which are subsequently converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Step 1: Synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid.
  • Step 2: Conversion to sulfonyl chloride using SOCl2 under reflux conditions.
  • Advantages: This two-step approach can improve selectivity and yield by isolating stable intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Chlorosulfonating agent Chlorosulfonic acid (ClSO3H) Strong electrophile, requires careful handling
Solvent Dichloromethane, chloroform Inert solvents preferred
Temperature 0–5 °C during addition Controls reaction exotherm
Reaction time 1–4 hours Monitored by TLC or HPLC
Workup Quench in ice-water, extraction Purification by recrystallization or chromatography

Research Discoveries and Analytical Data

Structural Confirmation

  • The compound’s identity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The sulfonyl chloride group shows characteristic IR absorption around 1350–1370 cm⁻¹ (S=O stretch) and 600–700 cm⁻¹ (S–Cl stretch).
  • NMR spectra confirm substitution pattern on the pyrazole ring and cyclopentyl group attachment.

Applications

  • Used as intermediates in pharmaceutical synthesis, especially for pyrazole-based drug candidates.
  • Serve as sulfonylating agents in organic synthesis to introduce sulfonamide groups.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages
Direct chlorosulfonation Chlorosulfonic acid, 0–5 °C, inert solvent One-step, straightforward Requires careful temperature control; hazardous reagents
Sulfonic acid intermediate Pyrazole sulfonic acid + thionyl chloride Improved selectivity Two-step, longer synthesis time
Sulfonate ester route Pyrazole sulfonate + chlorinating agent Potentially milder conditions Additional purification steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Example: Sulfonamide Formation
Reaction with phenethylamine derivatives under optimized conditions yields biologically relevant sulfonamides :

ReagentBaseSolventTimeYield (%)
PhenethylamineDIPEADCM16 h41–71

Key conditions:

  • Molar ratio : 1.05 equiv amine to 1.0 equiv sulfonyl chloride

  • Temperature : Room temperature (20–25°C)

This reaction is critical for synthesizing antiproliferative agents, as demonstrated in studies on structurally analogous pyrazole-4-sulfonamide derivatives .

Hydrolysis to Sulfonic Acids

The sulfonyl chloride hydrolyzes in aqueous environments to form the corresponding sulfonic acid:

C10H15ClN2O2S+H2OC10H16N2O3S+HCl\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3\text{S}+\text{HCl}

Conditions :

  • Solvent : Water or water/THF mixtures

  • Reaction time : 2–4 hours at 50°C

The cyclopentyl group enhances steric hindrance, potentially slowing hydrolysis compared to less bulky analogs .

Cross-Coupling Reactions

The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl sulfones:

General Protocol :

  • Catalyst : Pd(PPh3_3)4_4 (2–5 mol%)

  • Base : Na2_2CO3_3 or K3_3PO4_4

  • Solvent : Dioxane/H2_2O (4:1)

  • Temperature : 80–100°C

Yields vary depending on the boronic acid partner, with electron-deficient aryl boronic acids typically reacting faster.

Reductive Desulfonylation

The sulfonyl group can be removed under reducing conditions:

C10H15ClN2O2SLiAlH4C10H16N2O+Byproducts\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}\xrightarrow{\text{LiAlH}_4}\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}+\text{Byproducts}

Conditions :

  • Reductant : LiAlH4_4 (2.0 equiv)

  • Solvent : Dry THF

  • Temperature : 0°C to room temperature

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to the 4-position (para to the sulfonyl group). Example reactions include:

  • Nitration : HNO3_3/H2_2SO4_4 at 0–5°C

  • Halogenation : Br2_2 in acetic acid

Steric effects from the cyclopentyl group may reduce regioselectivity compared to simpler pyrazoles .

Grignard and Organometallic Additions

The sulfonyl chloride reacts with Grignard reagents to form sulfones:

C10H15ClN2O2S+RMgXC10H15N2O2SR+MgClX\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}+\text{RMgX}\rightarrow \text{C}_{10}\text{H}_{15}\text{N}_2\text{O}_2\text{SR}+\text{MgClX}

Optimized Conditions :

  • Solvent : Dry ether or THF

  • Temperature : −78°C to 0°C

Key Structural Insights from Analogous Compounds

Property1-Cyclopentyl-3,5-dimethyl Derivative 3,5-Dimethyl Derivative
Molecular Weight (g/mol)262.76194.64
SMILESCC1=NN(C(C)C)C(C)=C1S(=O)(Cl)=OCC1=C(C(=NN1)C)S(=O)(Cl)=O
Reactivity TrendReduced due to steric bulkHigher

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-sulfonyl chlorides differ primarily in the substituents at the N1 position and the pyrazole ring. Key analogs include:

Compound Name N1 Substituent Molecular Formula Molecular Weight Key Features/Applications References
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Cyclopentyl C10H15ClN2O2S 262.75* Intermediate for sulfonamide drugs; moderate steric bulk
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Ethyl C7H11ClN2O2S 222.7 Smaller alkyl group; higher reactivity in sulfonylation
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride 4-Chlorophenyl C11H10Cl2N2O2S 321.24 Aromatic substituent; enhanced electronic effects
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride tert-Butyl C9H15ClN2O2S 250.75 Extreme steric hindrance; limited nucleophilic access
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Difluoromethyl C6H7ClF2N2O2S 244.65 Electronegative substituent; improved metabolic stability

*Calculated based on molecular formula.

Physical and Spectroscopic Properties

  • 1-Cyclopentyl variant: No direct melting point or IR data is available in the provided evidence. However, analogs like the ethyl derivative () exhibit predictable IR peaks for sulfonyl chloride (1164 cm⁻¹ for SO₂) and C-H stretches (2947 cm⁻¹) .
  • 1-Ethyl variant : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS = 148.6 Ų) suggest moderate polarity, comparable to the cyclopentyl analog .

Biological Activity

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a member of the pyrazolesulfonyl chloride class, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its antimicrobial, antifungal, and anticancer properties, making it a subject of interest in various research fields.

The molecular formula for 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is C10H15ClN2O2SC_{10}H_{15}ClN_{2}O_{2}S with a molecular weight of 262.76 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles in biological systems.

PropertyValue
Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
IUPAC Name 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
InChI Key RIYPKFDUNCOABS-UHFFFAOYSA-N

The biological activity of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is attributed to its ability to interact with various molecular targets within cells. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism underlies its potential therapeutic effects.

Antimicrobial and Antifungal Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related compounds possess inhibitory effects against a range of pathogens, including bacteria and fungi. The structure–activity relationship (SAR) analyses indicate that modifications to the pyrazole scaffold can enhance these activities.

Anticancer Activity

The antiproliferative effects of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been investigated in various cancer cell lines. In vitro assays reveal that this compound can inhibit cell growth and induce apoptosis in specific cancer types. For example, one study reported an IC50 value indicating effective cytotoxicity against U937 cells, suggesting potential as an anticancer agent .

Study on Antiproliferative Activity

A recent study focused on synthesizing new pyrazole derivatives, including sulfonamides derived from 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The compounds were evaluated for their antiproliferative activity against U937 cells using the CellTiter-Glo assay. Notably, the derivatives showed varied levels of cytotoxicity with some exhibiting promising activity without significant toxicity at lower concentrations .

Structure–Activity Relationship (SAR)

In another investigation into the SAR of pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly influenced their biological activities. Compounds with additional functional groups demonstrated enhanced antifungal properties compared to their unsubstituted counterparts .

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

CompoundBiological ActivityNotable Features
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride AntimicrobialContains a phenyl group
1-Cyanoacetyl-3,5-dimethylpyrazole AnticancerCyanoacetyl group instead of sulfonyl
1-Cyclopentyl derivative AntifungalDistinct steric and electronic properties

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Sulfonyl chlorides are typically synthesized via sulfonation using chlorosulfonic acid or sulfur trioxide. For pyrazole derivatives, the reaction often involves controlled addition of the sulfonating agent to the pyrazole precursor under anhydrous conditions. For example, in structurally similar compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride , reactions are conducted at 0–5°C to minimize side reactions, with yields improved by using a base like triethylamine to neutralize HCl .
  • Key Variables : Temperature control, stoichiometry of sulfonating agents, and solvent polarity (e.g., dichloromethane vs. THF) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopentyl group at N1, methyl groups at C3/C5).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C10_{10}H15_{15}ClN2_2O2_2S).
  • HPLC : Purity assessment using reverse-phase C18 columns (ACN/water gradient) .

Advanced Research Questions

Q. What are the steric and electronic effects of the cyclopentyl group on reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The cyclopentyl group introduces steric hindrance, potentially slowing reactions at the sulfonyl chloride moiety compared to less bulky substituents (e.g., methyl or phenyl). Electronic effects are minimal due to its saturated nature, but steric shielding may reduce hydrolysis rates. Comparative studies with 1-phenyl-3,5-dimethylpyrazole sulfonyl chloride ( ) show ~20% lower reactivity in amine coupling reactions .
  • Experimental Design : Conduct kinetic studies using model nucleophiles (e.g., aniline, benzylamine) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 1^1H NMR or LC-MS .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Profile : Sulfonyl chlorides are moisture-sensitive. Accelerated stability testing (40°C/75% RH) reveals hydrolysis to the sulfonic acid derivative. Storage at room temperature under anhydrous conditions (desiccator, argon atmosphere) is critical. Evidence from similar compounds (e.g., piperidin-4-one sulfonyl derivatives) shows <5% degradation over 6 months when stored properly .
  • Degradation Pathways : Hydrolysis via nucleophilic attack by water, leading to 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid . Confirm degradation via IR (loss of S=O stretching at ~1370 cm1^{-1}) and TLC .

Q. What strategies mitigate byproduct formation during amide coupling reactions involving this sulfonyl chloride?

  • Optimization Approaches :

  • Use Schotten-Baumann conditions (biphasic system with aqueous NaHCO3_3) to rapidly remove HCl and prevent acid-catalyzed side reactions.
  • Pre-activate amines with a tertiary base (e.g., DIPEA) in anhydrous DCM to enhance nucleophilicity.
  • For sterically hindered amines, employ coupling agents like HOBt/DCC to stabilize intermediates .

Data Contradictions and Resolution

Q. Conflicting reports on the reactivity of sulfonyl chlorides with tertiary amines: How to reconcile discrepancies?

  • Analysis : Some studies suggest rapid quaternization of tertiary amines, while others report clean sulfonamide formation. This discrepancy arises from solvent polarity and amine basicity. For example, in DMF, tertiary amines (e.g., triethylamine) act as catalysts, but in non-polar solvents (toluene), they may participate in side reactions.
  • Resolution : Use low-basicity amines (e.g., 2,6-lutidine) or switch to aqueous-organic biphasic systems to suppress quaternization .

Methodological Tables

Table 1 : Comparison of Sulfonyl Chloride Synthesis Conditions

CompoundReaction Temp (°C)Yield (%)Purification MethodReference
1-Cyclopentyl-3,5-dimethyl derivative0–565–70Column chromatography
1-Phenyl-3,5-dimethyl derivative0–575–80Recrystallization (EtOAc)
Piperidin-4-one sulfonyl chloride2560Silica gel (Hexane/EtOAc)

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation (%)Major DegradantDetection Method
40°C/75% RH, 1 month12Sulfonic acid derivativeHPLC
Argon, RT, 6 months<5None detectedTLC

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